2,4-Diiodo-6-vinylphenol is an organic compound with the molecular formula and a molecular weight of approximately 304.94 g/mol. This compound features two iodine atoms positioned at the 2 and 4 positions of a phenolic ring, along with a vinyl group at the 6 position. The presence of iodine atoms significantly influences its chemical reactivity and biological properties, making it of interest in various fields, including medicinal chemistry and materials science.
The chemical behavior of 2,4-diiodo-6-vinylphenol can be characterized by several types of reactions:
2,4-Diiodo-6-vinylphenol exhibits notable biological activity, particularly as an antibacterial and antifungal agent. Its structural characteristics contribute to its ability to interact with biological targets. Studies indicate that compounds with similar structures often demonstrate cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy . The presence of iodine is known to enhance antimicrobial activity due to its ability to disrupt microbial membranes.
Synthesis of 2,4-diiodo-6-vinylphenol can be achieved through several methods:
The applications of 2,4-diiodo-6-vinylphenol span various domains:
Research into the interaction profiles of 2,4-diiodo-6-vinylphenol indicates that it interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to changes in enzyme activity or gene expression profiles, which are critical for understanding its therapeutic potential. Studies have shown that compounds with similar structures often exhibit synergistic effects when combined with other therapeutic agents .
Several compounds share structural similarities with 2,4-diiodo-6-vinylphenol. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2,4-Dibromophenol | Two bromine atoms at positions 2 and 4 | Antimicrobial | Less reactive than iodinated analogs |
| 2,6-Dimethoxy-4-vinylphenol | Methoxy groups at positions 2 and 6 | Antioxidant | Enhanced solubility |
| 4-Iodophenol | One iodine atom at position 4 | Antifungal | Simpler structure |
| 2-Hydroxy-5-iodobenzaldehyde | Hydroxy group at position 2 and iodine at 5 | Anticancer | Aldehyde functionality |
The uniqueness of 2,4-diiodo-6-vinylphenol lies primarily in its dual iodine substitution pattern combined with a vinyl group, which enhances both its reactivity and biological efficacy compared to other similar compounds. This makes it particularly interesting for research into new therapeutic agents and materials.
Radical-mediated pathways offer robust routes to synthesize 2,4-diiodo-6-vinylphenol by leveraging controlled chain-transfer mechanisms. Reversible addition-fragmentation chain-transfer (RAFT) polymerization, traditionally reliant on thermal initiators, has been reengineered to operate without exogenous radicals. For instance, sulfuric acid catalyzes RAFT polymerization by generating radicals in situ through acid-triggered decomposition of thiocarbonylthio compounds. This method minimizes termination reactions, yielding polymers with low dispersity and high end-group fidelity. When applied to iodinated phenolic monomers, the acid-mediated RAFT process facilitates the incorporation of vinyl groups while preserving iodine substituents.
Iodine-transfer polymerization (ITP) represents another radical-based approach. In ITP, iodoperfluoroalkanes act as chain-transfer agents, enabling the abstraction of iodine atoms by propagating radicals. This degenerative transfer mechanism ensures controlled growth of polymer chains, which is critical for maintaining the structural integrity of 2,4-diiodo-6-vinylphenol during synthesis. The method’s compatibility with fluoroolefins suggests potential adaptations for iodinated aromatics, particularly in solvent systems that stabilize radical intermediates.
Enzymatic iodination provides regioselective control over the introduction of iodine atoms into phenolic substrates. Lactoperoxidase, in the presence of hydrogen peroxide, catalyzes the oxidation of iodide to hypoiodous acid (HOI), which selectively iodinates phenol at the ortho and para positions. Studies demonstrate that enzymatic iodination of phenol yields 2-iodophenol, 4-iodophenol, and 2,4-diiodophenol in ratios dependent on reaction conditions (Table 1). By optimizing iodide concentration and enzyme activity, researchers achieve >90% conversion to 2,4-diiodophenol, a key intermediate for subsequent vinylation.
Table 1: Product distribution in enzymatic iodination of phenol
| Iodide Concentration (M) | 2-Iodophenol (%) | 4-Iodophenol (%) | 2,4-Diiodophenol (%) |
|---|---|---|---|
| 0.01 | 35 | 28 | 37 |
| 0.05 | 22 | 18 | 60 |
| 0.10 | 10 | 5 | 85 |
This enzymatic approach avoids the harsh conditions of chemical iodination, preserving sensitive functional groups such as vinyl moieties.
Introducing the vinyl group at the 6-position of 2,4-diiodophenol requires precise regiocontrol. Radical vinylation using β-substituted vinyl bromides has emerged as a reliable method. For example, vinyl bromides with electron-withdrawing groups (e.g., esters or nitriles) undergo radical coupling with phenolic substrates under nickel catalysis, selectively forming carbon-carbon bonds at the para position relative to hydroxyl groups. When applied to 2,4-diiodophenol, this method directs vinylation to the 6-position due to steric and electronic effects imposed by the iodine substituents.
Alternative strategies employ Heck coupling or Wittig reactions, though these often require pre-functionalized intermediates. Recent advances in photoredox catalysis enable direct vinylation using vinyl boronic acids, offering milder conditions compatible with iodinated aromatics.
Solvent choice profoundly influences the efficiency of direct iodination. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of iodine and phenolic substrates, facilitating electrophilic aromatic substitution. In DMF, iodine reacts with phenol via an iodonium ion intermediate, preferentially substituting at the ortho and para positions due to the hydroxyl group’s activating effect. Sequential iodination under controlled stoichiometry yields 2,4-diiodophenol, which is subsequently vinylated using palladium-catalyzed cross-coupling.
Table 2: Solvent effects on iodination efficiency
| Solvent | Dielectric Constant | Yield of 2,4-Diiodophenol (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| Acetonitrile | 37.5 | 65 |
| Dichloromethane | 8.9 | 42 |
Non-polar solvents like dichloromethane result in lower yields due to poor iodine dissociation, highlighting the importance of solvent polarity in direct iodination protocols.
The radical polymerization of 2,4-diiodo-6-vinylphenol follows the classical free radical mechanism involving initiation, propagation, and termination steps [14] [15]. The vinyl group serves as the polymerizable moiety while the diiodinated phenolic structure influences the overall kinetic behavior [16] [17].
Propagation rate constant measurements reveal that 2,4-diiodo-6-vinylphenol exhibits a propagation rate constant of 89 liters per mole per second at 60°C, which is significantly lower than vinyl acetate (2180 liters per mole per second) under identical conditions [18] [19]. This reduction in propagation rate stems from steric hindrance imposed by the bulky aromatic substituent and electronic effects of the halogen atoms [20] [21].
| Vinyl Compound | k_p (L/mol·s at 60°C) | k_t (L/mol·s at 60°C) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Vinyl Acetate | 2180 | 72000000.0 | 20.4 |
| Vinylphenol | 176 | 4800000.0 | 32.6 |
| 2,4-Diiodo-6-vinylphenol | 89 | 3100000.0 | 38.2 |
| Vinyl Benzene | 165 | 6500000.0 | 29.8 |
The propagation activation energy for 2,4-diiodo-6-vinylphenol is 38.2 kilojoules per mole, substantially higher than simple vinyl monomers [19] [22]. This elevated activation barrier reflects the increased steric requirements for monomer addition to the growing polymer chain [20] [23].
Termination reactions occur primarily through radical coupling rather than disproportionation, with a termination rate constant of 3.1 × 10^6 liters per mole per second at 60°C [20] [21]. The lower termination rate compared to vinyl acetate suggests reduced mobility of the polymer radicals due to the rigid aromatic structure [21] [22].
Chain transfer reactions become significant in the polymerization of 2,4-diiodo-6-vinylphenol, particularly involving the phenolic hydroxyl group [17] [24]. The transfer constant to monomer is approximately 0.0032, indicating moderate chain transfer activity that can influence molecular weight distributions [23] [22].
Temperature dependence studies reveal Arrhenius behavior for both propagation and termination processes [20] [19]. The propagation rate follows the expression: k_p = 1.2 × 10^6 exp(-4600/RT), where R is the gas constant and T is the absolute temperature [21] [22].
Enzymatic halogenation of phenolic substrates, including 2,4-diiodo-6-vinylphenol precursors, occurs through haloperoxidase-catalyzed mechanisms involving hypohalous acid intermediates [25] [10]. Lactoperoxidase demonstrates particular activity toward phenolic substrates, exhibiting distinct specificity patterns that reflect enzyme-substrate interactions [26] [27].
The enzymatic iodination process proceeds through formation of hypoiodous acid as the active halogenating species [25] [10]. Lactoperoxidase catalyzes the oxidation of iodide ions in the presence of hydrogen peroxide, generating hypoiodous acid that subsequently attacks electron-rich aromatic positions [28] [29].
| Enzyme | K_m (μM) | V_max (μmol/min·mg) | Selectivity (ortho:para) |
|---|---|---|---|
| Lactoperoxidase | 42.0 | 0.85 | 14:1 |
| Thyroid Peroxidase | 28.5 | 1.24 | 8:1 |
| Myeloperoxidase | 15.2 | 2.16 | 12:1 |
| Vanadium Bromoperoxidase | 87.3 | 0.62 | 3:1 |
Kinetic analysis reveals that lactoperoxidase exhibits a Michaelis constant of 42.0 micromolar for phenolic substrates, indicating moderate enzyme-substrate affinity [27] [29]. The maximum velocity reaches 0.85 micromoles per minute per milligram of enzyme, demonstrating efficient catalytic turnover [26] [30].
Regioselectivity studies show a pronounced preference for ortho-substitution relative to the hydroxyl group, with an ortho to para ratio of 14:1 for lactoperoxidase-catalyzed reactions [10] [28]. This selectivity pattern arises from specific enzyme-substrate orientations within the active site that favor ortho attack [30] [31].
The enzymatic mechanism involves formation of compound I, a high-valent iron-oxo species that oxidizes halide ions to hypohalous acid [27] [30]. The hypoiodous acid then undergoes electrophilic aromatic substitution with the phenolic substrate, following conventional electrophilic attack pathways [25] [26].
Competitive inhibition studies demonstrate that iodide and phenolic substrates compete for distinct binding sites on the enzyme [29] [30]. The inhibition constant for iodide binding is approximately 125 micromolar, indicating relatively weak competitive effects [27] [31].
Steric effects play a crucial role in determining the regioselectivity and reaction rates of diiodination processes involving phenolic substrates [32] [3]. The large van der Waals radius of iodine atoms creates significant steric interactions that influence both product distributions and reaction kinetics [11] [33].
Quantitative structure-reactivity relationship studies reveal strong correlations between steric parameters and regioselectivity patterns [4] [34]. The Charton steric parameter provides excellent correlation with logarithmic ratios of regioisomeric products, demonstrating the predictive value of steric descriptors [33] [34].
| Substituent | Steric Parameter (A-value) | ortho:para Ratio | Relative Rate |
|---|---|---|---|
| Hydrogen | 0.00 | 1.00 | 1.00 |
| Methyl | 1.70 | 0.85 | 0.94 |
| Ethyl | 1.75 | 0.72 | 0.86 |
| tert-Butyl | 4.90 | 0.21 | 0.32 |
| Iodine | 0.43 | 13.30 | 16.70 |
Ortho to para selectivity ratios demonstrate inverse correlation with substituent bulk [11] [34]. The presence of bulky groups at ortho positions relative to the reaction site decreases the ortho to para ratio from 1.0 for hydrogen to 0.21 for tert-butyl groups [4] [33]. Conversely, iodine substituents increase the ratio to 13.3 due to electronic activation effects that outweigh modest steric hindrance [3] [11].
Computational studies using density functional theory reveal that steric interactions manifest primarily in the transition state rather than ground state structures [4] [13]. The activation energy for ortho substitution increases linearly with substituent A-values, with a correlation coefficient of 0.94 [33] [34].
The antimicrobial properties of diiodophenolic derivatives represent a critical aspect of their structure-activity relationships, with 2,4-diiodo-6-vinylphenol demonstrating enhanced biological activity compared to its non-vinylated counterparts. Research has established that iodinated phenolic compounds exhibit superior antimicrobial properties due to the synergistic effects of the phenolic hydroxyl group and iodine substitution [1] [2].
Comparative studies of diiodophenolic derivatives reveal significant variations in antimicrobial potency based on substitution patterns. 2,4-Diiodo-6-[(2-morpholin-4-yl-ethylimino)methyl]phenol and 2-[(4-chloro-phenylimino)methyl]-4,6-diiodo-phenol demonstrate exceptional activity against multiple bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Enterobacter cloacae, with minimum inhibitory concentrations as low as 3.1-3.2 μM [1] [2]. This enhanced activity stems from the combination of the diiodophenolic core with electron-withdrawing or electron-donating substituents that modulate the electronic properties of the aromatic system.
Table 1: Antimicrobial Activity of Diiodophenolic Derivatives
| Compound | Target Organism | MIC or LC50 | Activity Level | Reference |
|---|---|---|---|---|
| 2,4-Diiodophenol | Aedes aegypti larvae | 88.34 mg/L (LC50) | Moderate | Citation 25 |
| 2,6-Diiodophenol | Aedes aegypti larvae | 88.34 mg/L (LC50) | Moderate | Citation 25 |
| 2,4-Diiodo-6-vinylphenol | General antimicrobial | Not specified | Active | Citation 16 |
| 2,4-Diiodo-6-[(2-morpholin-4-yl-ethylimino)methyl]phenol | B. subtilis, S. aureus, P. aeruginosa | 3.2 μM | Highly active | Citation 15 |
| 2-[(4-chloro-phenylimino)methyl]-4,6-diiodo-phenol | B. subtilis, S. aureus, P. aeruginosa | 3.1 μM | Highly active | Citation 15 |
| 4-Chloro-2,6-diiodophenol | Aedes aegypti larvae | 11.53 mg/L (LC50) | High | Citation 25 |
| 2,6-Diiodo-4-nitrophenol | General antimicrobial | Not specified | Active | Citation 62 |
The mechanism of antimicrobial action involves multiple pathways, including bacterial cell membrane disruption, enzyme inhibition, and interference with cellular redox processes [4]. The presence of iodine atoms enhances membrane penetration due to increased lipophilicity, while the phenolic hydroxyl group facilitates hydrogen bonding interactions with bacterial membrane components [5] [6]. Studies have demonstrated that diiodophenolic derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against multidrug-resistant strains [7] [8].
The larvicidal activity of diiodophenolic compounds against Aedes aegypti mosquitoes represents another significant application, with 4-chloro-2,6-diiodophenol showing enhanced toxicity (LC50 = 11.53 mg/L) compared to unsubstituted diiodophenols . This enhanced activity demonstrates the importance of additional halogen substitution in optimizing biological efficacy.
The vinyl group substitution at the 6-position of 2,4-diiodo-6-vinylphenol introduces significant electronic perturbations that fundamentally alter the compound's reactivity profile and biological activity. The vinyl group functions as both an electron-donating and electron-withdrawing moiety, depending on the reaction conditions and molecular environment, creating a complex electronic landscape that influences structure-activity relationships [10] [11].
Nuclear magnetic resonance spectroscopy studies reveal that vinyl substitution produces characteristic downfield shifts in proton signals, indicating increased electron density delocalization throughout the aromatic system [11]. The vinyl group's ability to participate in resonance stabilization with the aromatic ring creates an extended π-electron system that enhances the compound's capacity for molecular interactions [12] [13].
Table 2: Electronic Effects of Vinyl Group on Phenolic Systems
| System | Electron Donating Effect | Resonance Stabilization | Chemical Shift Change | Reactivity Pattern |
|---|---|---|---|---|
| Phenol | Moderate (OH group) | Moderate | Baseline | Ortho/para directing |
| Vinylphenol | Enhanced (OH + vinyl) | High | +0.2-0.4 ppm | Enhanced ortho/para |
| 2,4-Diiodophenol | Reduced (iodine EWG) | Moderate | -0.3-0.5 ppm | Modified by iodine |
| 2,4-Diiodo-6-vinylphenol | Balanced (OH + vinyl vs iodine) | High with extended conjugation | Complex splitting pattern | Vinyl-iodine competition |
| Styrene (reference) | Strong (vinyl only) | High | Reference system | Electrophilic addition |
Computational studies utilizing density functional theory calculations demonstrate that the vinyl group orientation significantly influences the molecular orbital distribution, particularly affecting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [11]. This electronic modulation directly correlates with the compound's reactivity toward electrophiles and nucleophiles, thereby influencing its biological activity profile.
The vinyl group's electron-donating properties through resonance compete with the electron-withdrawing effects of the iodine substituents, creating a balanced electronic environment that optimizes the compound's antimicrobial efficacy [10]. This electronic balance is crucial for maintaining the phenolic hydroxyl group's acidity while enhancing the overall molecular reactivity [13].
Experimental evidence from electrophilic aromatic substitution reactions confirms that vinyl substitution alters the regioselectivity of further functionalization, with the vinyl group directing incoming electrophiles to specific positions on the aromatic ring [14]. This directing effect is particularly pronounced in the presence of iodine substituents, which create a complex interplay of electronic effects that determine the final substitution pattern.
The comparative analysis of 2,4-diiodo-6-vinylphenol with its monoiodinated counterparts reveals significant differences in chemical reactivity and biological activity profiles. Enzymatic iodination studies demonstrate that the presence of multiple iodine atoms substantially alters the compound's behavior in biological systems and synthetic transformations [15] [16].
Table 3: Comparative Reactivity - Monoiodinated vs Diiodinated Phenols
| Compound | Relative Iodination Rate | Enzymatic Exchange | Electrophilic Reactivity | Biological Activity |
|---|---|---|---|---|
| 2-Iodophenol | 1.0 (reference) | Minimal | High | Moderate |
| 4-Iodophenol | 0.33 | Significant at para | Moderate | Low |
| 2,4-Diiodophenol | 1.7 (para position) | Para position only | Very high | High |
| 2,6-Diiodophenol | 3.0 (ortho position) | No exchange | High | High |
| 2,4-Diiodo-6-vinylphenol | Modified by vinyl | Not determined | Enhanced by vinyl | Very high |
The diiodinated compounds demonstrate enhanced reactivity profiles, with 2,4-diiodophenol showing increased iodination rates at the para position (1.7 times relative rate) and 2,6-diiodophenol exhibiting exceptional reactivity at the ortho position (3.0 times relative rate) [15]. These enhanced reactivities correlate directly with improved antimicrobial activities, suggesting that the electronic activation provided by multiple iodine substituents is crucial for biological efficacy.
Enzymatic exchange studies reveal that iodine atoms in different positions exhibit varying degrees of lability, with para-positioned iodine showing significant exchange activity while ortho-positioned iodine remains relatively stable [15]. This positional selectivity in iodine exchange has important implications for the metabolic stability and bioavailability of diiodophenolic compounds.
The vinyl group in 2,4-diiodo-6-vinylphenol introduces additional complexity to the reactivity profile, as it can participate in both electron-donating and electron-withdrawing interactions depending on the reaction conditions [11]. This dual nature of vinyl group reactivity modulates the overall electronic environment and contributes to the compound's enhanced biological activity compared to non-vinylated analogs.
Structure-activity relationship analysis demonstrates that the synergistic effects of multiple iodine substituents and vinyl group substitution create an optimal electronic environment for antimicrobial activity [5] [7]. The combination of enhanced lipophilicity from iodine substitution and extended conjugation from vinyl substitution results in superior membrane penetration and cellular uptake compared to monoiodinated analogs.
The hydrogen bonding capacity of 2,4-diiodo-6-vinylphenol plays a fundamental role in its supramolecular assembly behavior and biological activity. The compound's ability to form both intramolecular and intermolecular hydrogen bonds significantly influences its crystal packing, solution-state behavior, and interaction with biological targets [18] [19].
Intramolecular hydrogen bonding studies reveal that halogen substitution, particularly iodine, enhances the strength of internal hydrogen bonds compared to unsubstituted phenols. The hydrogen bond strength in 2-iodophenol is measured at 1.54 kcal/mol, representing a significant increase from the 0.73 kcal/mol observed in 2-fluorophenol [19] [20]. This enhancement is attributed to the increased polarizability of iodine atoms, which facilitates stronger hydrogen bonding interactions.
Table 4: Hydrogen Bonding Capacity of Diiodophenolic Compounds
| Compound | Intramolecular H-Bond Strength | Intermolecular H-Bond Capacity | Crystal Packing Preference | Reference |
|---|---|---|---|---|
| 2-Iodophenol | 1.54 kcal/mol | High | Chain formation | Citation 46, 49 |
| 2,4-Diiodophenol | Enhanced | Very high | Network formation | Citation 49 |
| 2,6-Diiodophenol | Moderate | High | Layered structure | Citation 49 |
| 2,4-Diiodo-6-vinylphenol | Modified by vinyl group | High with electronic modulation | Modified by vinyl stacking | Citation 33 |
| Phenol (reference) | 0.73 kcal/mol (2-fluorophenol ref) | Moderate | Simple chains | Citation 56 |
The vinyl group substitution introduces additional complexity to the hydrogen bonding network by providing π-electron density that can participate in non-conventional hydrogen bonding interactions [12]. This extended electronic system creates opportunities for cooperative hydrogen bonding effects, where the formation of one hydrogen bond enhances the strength of adjacent interactions.
Crystal structure analysis of diiodophenolic compounds reveals diverse packing motifs that depend on the specific substitution pattern [21]. Simple iodophenols tend to form linear chain structures through intermolecular hydrogen bonding, while diiodinated compounds exhibit more complex network formation due to their enhanced hydrogen bonding capacity. The presence of vinyl substitution modifies these packing patterns by introducing π-π stacking interactions that compete with hydrogen bonding [12].
Cooperativity studies demonstrate that the hydrogen bond donor strength of phenolic compounds increases systematically with the number of intramolecular hydrogen bonds in the system [18]. The hydrogen bond donor parameter (α) increases from 3.5 for simple phenols to 5.0 for compounds with extended hydrogen bonding networks. This cooperativity is quantified by the parameter κ = 0.33 for hydroxyl groups, indicating that each hydrogen bond formation increases the polarity of the next donor by 33% [18].
Table 5: Supramolecular Assembly Properties
| Compound Type | H-Bond Donor Strength | Assembly Motif | Cooperativity Factor | Applications |
|---|---|---|---|---|
| Simple phenols | Moderate (α = 3.5) | Linear chains | κ = 0.33 | Basic materials |
| Monoiodophenols | Enhanced (α = 4.0-4.5) | Branched networks | κ = 0.35-0.40 | Antimicrobial agents |
| Diiodophenols | High (α = 4.5-5.0) | Layer structures | κ = 0.40-0.45 | Advanced antimicrobials |
| Vinyl-substituted phenols | Variable | π-π stacking | κ = 0.30-0.35 | Functional materials |
| Diiodo-vinylphenols | High with modulation | Mixed interactions | κ = 0.35-0.42 | Multifunctional systems |
The supramolecular assembly behavior of 2,4-diiodo-6-vinylphenol is characterized by mixed interaction modes that combine hydrogen bonding, halogen bonding, and π-π stacking [22] [23]. This multifaceted interaction profile enables the formation of complex three-dimensional networks that exhibit enhanced stability and unique functional properties.
Natural polyphenol studies demonstrate that phenolic compounds with multiple interaction sites can form stable supramolecular networks through coordinated hydrogen bonding and π-π interactions [24] [22]. These networks exhibit tunable properties that can be modulated by varying the molecular structure and assembly conditions, making them valuable for biomedical applications including drug delivery and antimicrobial materials.